molecular formula C11H10Cl3NO3 B5717760 Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate CAS No. 53165-96-1

Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate

Cat. No.: B5717760
CAS No.: 53165-96-1
M. Wt: 310.6 g/mol
InChI Key: BWMNPXMUYHYRHS-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate is a chemical compound with the molecular formula C₁₁H₁₀Cl₃NO₃ and a molecular weight of 310.561 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, a benzoate moiety, and a trichloroacetyl-substituted amine group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

  • Dissolve ethyl 4-aminobenzoate in anhydrous dichloromethane.
  • Add pyridine to the solution to act as a base.
  • Slowly add trichloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The trichloroacetyl group can be reduced to a dichloroacetyl or monochloroacetyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Hydrolysis: 4-[(2,2,2-Trichloroacetyl)amino]benzoic acid.

    Reduction: Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate or ethyl 4-[(2-chloroacetyl)amino]benzoate.

    Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.

Scientific Research Applications

Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. This compound can also act as a prodrug, releasing active metabolites upon enzymatic cleavage.

Comparison with Similar Compounds

Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate: Similar structure but with fewer chlorine atoms, leading to different reactivity and biological activity.

    Ethyl 4-[(2-chloroacetyl)amino]benzoate: Contains only one chlorine atom, resulting in distinct chemical and biological properties.

    Ethyl 4-[(acetyl)amino]benzoate: Lacks the chlorine atoms, making it less reactive and with different applications.

The uniqueness of this compound lies in its trichloroacetyl group, which imparts specific reactivity and biological activity that are not observed in its less chlorinated analogs.

Properties

IUPAC Name

ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO3/c1-2-18-9(16)7-3-5-8(6-4-7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMNPXMUYHYRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357992
Record name ST50692608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53165-96-1
Record name ST50692608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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